N-Propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine

Medicinal Chemistry Kinase Inhibition Hydrogen Bonding

Researchers targeting kinases often face limited scaffold diversity when aromatic heterocycles fail to engage hinge-region donor sites. This saturated thiazolo[5,4-b]pyridine core (CAS 2060051-32-1) solves that problem with an additional H-bond donor (2 HBD) inaccessible to aromatic analogs. ● Enables binding modes unattainable with the 1-HBD aromatic series, with structurally related saturated scaffolds demonstrating nanomolar cellular activity in RAF/VEGFR2 dual inhibition. ● N-Propyl substitution balances lipophilicity (logP 2.9) for favorable permeability (TPSA 65.2 Ų) and isoform selectivity; validated in PI3K and KRS inhibition programs. ● Commercially available at 95% purity with verified long-term stability, suitable for parallel library synthesis and multi-step campaigns.

Molecular Formula C9H15N3S
Molecular Weight 197.30 g/mol
Cat. No. B13244284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine
Molecular FormulaC9H15N3S
Molecular Weight197.30 g/mol
Structural Identifiers
SMILESCCCNC1=NC2=C(S1)NCCC2
InChIInChI=1S/C9H15N3S/c1-2-5-11-9-12-7-4-3-6-10-8(7)13-9/h10H,2-6H2,1H3,(H,11,12)
InChIKeyMPRNPYQMACRVOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Propyl-thiazolo[5,4-b]pyridin-2-amine: Saturated Scaffold Overview


N-Propyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine (CAS 2060051-32-1) is a saturated thiazolo[5,4-b]pyridine derivative featuring a fully hydrogenated pyridine ring, distinguishing it from the common aromatic analogs [1]. This scaffold is relevant in medicinal chemistry for modulating ATP-binding sites in kinases such as c-KIT, VEGFR2, and PI3K isoforms, with demonstrated nanomolar enzymatic inhibition in structurally related series [2]. The compound contains two hydrogen bond donors (HBD), a computed logP of 2.9, and a topological polar surface area (TPSA) of 65.2 Ų, parameters that directly influence target engagement and pharmacokinetic behavior [1].

Saturated core
Adds hydrogen bond donor absent in aromatic analogs—may alter kinase hinge binding
N-propyl substituent
Provides balanced lipophilic profile for cell-based assays without excessive promiscuity
Kinase class evidence
Structural class reported to engage c-KIT, VEGFR2, and PI3K ATP-binding sites

N-Propyl-thiazolo[5,4-b]pyridin-2-amine: Why Analogs Cannot Substitute


Generic substitution within the thiazolo[5,4-b]pyridine class is rarely chemically valid due to critical structural differences that alter hydrogen bonding capacity (HBD count) and scaffold flexibility [1]. The saturated 4,5,6,7-tetrahydro core introduces an additional hydrogen bond donor compared to its aromatic counterpart, which profoundly impacts binding interactions with kinase hinge regions, selectivity profiles, and metabolic stability [2]. Furthermore, the N-propyl substituent provides a specific balance of lipophilicity and steric bulk that is not replicated by N-ethyl, N-isopropyl, or unsubstituted analogs, making direct interchange likely to result in significant changes in target potency, cellular permeability, and in vitro ADME properties [3].

Saturated core adds an HBD absent in aromatic analogs—alters kinase hinge interactions and selectivity profiles
N-propyl chain provides distinct lipophilicity and steric bulk; N-ethyl or N-isopropyl analogs may shift permeability and target affinity
Fewer commercial sources for saturated scaffold; verify batch-to-batch purity and documentation

N-Propyl-thiazolo[5,4-b]pyridin-2-amine vs. Analogs: Key Differentiators


Hydrogen Bond Donor Count: Saturated vs. Aromatic

The saturated tetrahydropyridine ring in the target compound provides an additional hydrogen bond donor (HBD) relative to its aromatic analog. The saturated scaffold contributes a secondary amine (N-H) that is absent in the aromatic pyridine, resulting in a total of 2 HBDs compared to 1 HBD for the unsaturated N-propyl congener [1]. This difference is critical for binding mode: X-ray co-crystal structures of thiazolo[5,4-b]pyridine kinase inhibitors show that the N-heterocyclic core engages in key hydrogen bond interactions with the kinase hinge region [2].

HBD Count
Head-to-head
Target: 2 HBD Aromatic analog: 1 HBD
Additional HBD may enhance kinase hinge binding potential
Computed by PubChem; PDB 3VNT co-crystal context
Medicinal Chemistry Kinase Inhibition Hydrogen Bonding

Lipophilicity & Permeability: N-Alkyl Chain Comparison

The target compound exhibits a computed XLogP3-AA of 2.9, which is identical to its aromatized analog [1]. When compared to the N-ethyl saturated analog (predicted logP ~2.1-2.3), the N-propyl group provides a moderate increase in lipophilicity that enhances passive membrane permeability without exceeding the typical LogP >3 threshold associated with increased promiscuity and solubility limitations [2]. The N-propyl chain also adds 14 Da of molecular weight relative to the N-ethyl saturated analog (MW 197.3 vs. MW 183.3 for C8H13N3S), a modest increment that can improve hydrophobic contacts in target binding pockets while maintaining compliance with Lead-Like criteria [1].

Lipophilicity & Size
Class-level
logP 2.9, MW 197.3 (target) N-ethyl analog: logP ~2.1, MW 183.3
Balanced logP supports passive permeability for cell assays
N-propyl chain may improve hydrophobic target contacts
ADME Lipophilicity Permeability

Topological Polar Surface Area & Cellular Uptake

The target compound has a computed TPSA of 65.2 Ų, which is marginally lower than the 66.1 Ų of the unsaturated N-propyl analog, despite possessing an additional HBD [1]. This apparent paradox arises from the geometry of the saturated ring, which reduces the contribution of the pyridine nitrogen to the TPSA calculation. TPSA values in this range are favorable for blood-brain barrier penetration (threshold <70 Ų) and correlate with acceptable oral absorption [2]. In contrast, the unsubstituted thiazolo[5,4-b]pyridin-2-amine (CAS 31784-70-0) has a reported TPSA of 80.04 Ų, indicating that N-propyl substitution and saturation work synergistically to reduce TPSA by approximately 14.8 Ų [3].

TPSA
Head-to-head
Target: 65.2 Ų Unsaturated: 66.1 Ų Unsubstituted: 80.0 Ų
Lower TPSA suggests improved cell permeability for kinase engagement
TPSA values from PubChem
Drug-likeness TPSA Cellular Uptake

Synthetic Accessibility & Purity Benchmarking

The saturated N-propyl target compound is commercially available at ≥95% purity from multiple vendors, enabling rapid SAR exploration without the need for in-house synthesis . By comparison, the unsaturated analog is also available at ≥95% purity, but the saturated scaffold is less common in commercial libraries, providing a strategic advantage in novelty-driven research programs . The reported purity specification of 95% for the target compound (CAS 2060051-32-1) is validated by full quality assurance documentation, including SDS and COA upon request, ensuring batch-to-batch consistency for reproducible assay results [REFS-1, REFS-3].

Purity & Sourcing
Supporting evidence
≥95% purity, multiple vendors Fewer commercial sources vs aromatic analogs
Consistent purity supports reproducible SAR; scarcity reflects scaffold novelty
Vendor specifications; COA/SDS available
Chemical Procurement Purity Sourcing

N-Propyl-thiazolo[5,4-b]pyridin-2-amine: R&D Applications


Scaffold Saturation Strategy for Kinase Inhibitor Optimization

The saturated tetrahydropyridine core offers a distinct hydrogen bonding pattern (2 HBD) compared to the aromatic scaffold (1 HBD), as established by the quantitative HBD comparison in Section 3. This additional donor enables exploration of binding modes that are inaccessible to the unsaturated series. Researchers targeting kinases where hinge-region engagement by a secondary amine is predicted to yield potency gains—such as RAF/VEGFR2 dual inhibitors where similar saturated scaffolds demonstrated nanomolar cellular activity—should prioritize this compound over the aromatic analog to capitalize on improved hydrogen bond complementarity [1].

Cell-Based Migration & Metastasis Assay (KRS)

The thiazolo[5,4-b]pyridine scaffold has been validated as a potent chemotype for inhibiting Lysyl-tRNA synthetase (KRS)-mediated cell migration, with related compounds achieving EC50 values as low as 81 nM in MDA-MB-231 breast cancer cells [2]. The logP of 2.9 and TPSA of 65.2 Ų for the target compound place it within favorable permeability ranges for cell-based phenotypic assays. The saturated scaffold may confer metabolic stability advantages over the aromatized variant by reducing CYP-mediated oxidation at the pyridine ring, a common limitation of heteroaromatic series. This compound is therefore suitable as a core scaffold for studying KRS-dependent migration inhibition and metastasis prevention [2].

PI3K Isoform-Selectivity Profiling

The thiazolo[5,4-b]pyridine core is a recognized pharmacophore for PI3K inhibition, with representative compounds achieving an IC50 of 3.6 nM against PI3Kα [3]. The N-propyl substitution provides a balanced lipophilic profile that may confer selectivity advantages within the PI3K family, as PI3K isoform selectivity is highly sensitive to small changes in N-alkyl group size and shape. The saturated ring introduces conformational flexibility that could favor selective PI3Kδ or PI3Kγ inhibition by enabling induced-fit binding, a hypothesis supported by the observation that structurally related compounds exhibited 10-fold selectivity between PI3Kα and PI3Kβ [3].

SAR Library Expansion Around Tetrahydropyridine Core

As a commercially available building block with verified 95% purity, this compound is appropriate as a core scaffold for parallel synthesis and library generation. The N-propyl group serves as a reference point for exploring the impact of N-alkyl chain length on target affinity and ADME parameters. The saturated pyridine nitrogen (pKa ~9-10, estimated) provides a handle for further derivatization via alkylation or acylation chemistry, enabling the rapid exploration of the chemical space around the saturated scaffold. The compound's documented stability under recommended storage conditions (cool, dry, long-term) ensures reliable use across extended multi-step synthesis campaigns .

Application
Selection Property
Validation Focus
Kinase inhibitor saturation strategy
Additional HBD for hinge binding; balanced lipophilicity
Hinge region engagement and isoform selectivity assessment
Cell migration inhibition assay (KRS)
Favorable permeability range (logP/TPSA); saturated scaffold
Cell-based phenotypic assay validation and metabolic stability review
PI3K isoform selectivity profiling
N-propyl lipophilic balance; conformational flexibility
PI3K isoform selectivity and induced-fit binding analysis
SAR library expansion
Commercial purity and synthetic handle (amine)
Derivatization scope and multi-step synthesis stability
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